

# Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Sunobinop** (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain perception, anxiety, and bladder control.[2][3] **Sunobinop** is under clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for **sunobinop**, with a focus on its pharmacological profile, mechanism of action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.

# Introduction to Sunobinop and the NOP Receptor System

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not mediate opioid-like analgesia and is not associated with the same adverse effect profile, such as respiratory depression and addiction potential. Activation of the NOP receptor, which primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a



subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. **Sunobinop**'s partial agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits while potentially mitigating the risks associated with full agonists.

# In Vitro Pharmacology

**Sunobinop** has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human NOP receptor.

# Quantitative Data: Binding Affinity and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of **sunobinop** at the human NOP receptor and its selectivity over other human opioid receptors.

| Parameter                     | Receptor | Value          | Reference |
|-------------------------------|----------|----------------|-----------|
| Binding Affinity (Ki)         | NOP      | 3.3 ± 0.4 nM   |           |
| Mu Opioid                     | 1630 nM  |                |           |
| Kappa Opioid                  | 2280 nM  | _              |           |
| Delta Opioid                  | 476 nM   | _              |           |
| Functional Potency<br>(EC50)  | NOP      | 4.03 ± 0.86 nM |           |
| Delta Opioid                  | 2205 nM  |                |           |
| Functional Efficacy<br>(Emax) | NOP      | 47.8% ± 1.31%  | _         |
| Delta Opioid                  | 16%      |                | -         |

Table 1: In Vitro Pharmacological Profile of **Sunobinop**.

## **Experimental Protocols**



This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like **sunobinop** for the NOP receptor.

#### Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.
- Radioligand: [3H]-Nociceptin or another suitable NOP receptor radioligand.
- Test Compound: Sunobinop.
- Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand (e.g., N/OFQ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a
  concentration near its Kd, and varying concentrations of **sunobinop**. For total binding, omit
  the test compound. For non-specific binding, add a saturating concentration of an unlabeled
  NOP ligand.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.



- Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of **sunobinop** that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.



### Click to download full resolution via product page

### Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the NOP receptor following agonist binding.

#### Materials:

- Receptor Source: Membranes from cells expressing the NOP receptor.
- Radioligand: [35S]GTPyS.
- Test Compound: Sunobinop.
- Assay Buffer: Containing GDP, MgCl<sub>2</sub>, and NaCl.

#### Procedure:

- Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of **sunobinop**.
- Initiate Reaction: Add [35S]GTPyS to initiate the binding reaction.



- Incubation: Incubate the mixture to allow for [35S]GTPyS binding to activated G proteins.
- Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.
- Quantification: Measure the radioactivity on the filters.
- Data Analysis: Determine the EC50 and Emax values for sunobinop-stimulated [35S]GTPyS binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

#### Materials:

- Cells: Whole cells expressing the NOP receptor.
- Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
- Test Compound: Sunobinop.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

#### Procedure:

- Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of sunobinop.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
- Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
- Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
- Data Analysis: Determine the IC50 of sunobinop for the inhibition of forskolin-stimulated cAMP accumulation.



# **NOP Receptor Signaling Pathway**

**Sunobinop**, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events.



Click to download full resolution via product page



## Sunobinop-Mediated NOP Receptor Signaling

## **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **sunobinop** has been evaluated in both rats and humans.

## **Rat Pharmacokinetics**

After oral administration to rats (0.3–30 mg/kg), the plasma concentration of **sunobinop** reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability ranging from 31.2% to 42.1%.

## **Human Pharmacokinetics**

In healthy human subjects, **sunobinop** demonstrated rapid absorption following oral administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of elimination without significant hepatic metabolism.

| Parameter                         | Species | Dose Range             | Value                       | Reference |
|-----------------------------------|---------|------------------------|-----------------------------|-----------|
| Time to Max. Concentration (Tmax) | Rat     | 0.3-30 mg/kg<br>(oral) | 2.50 - 4.50 hours           |           |
| Bioavailability                   | Rat     | 0.3-30 mg/kg<br>(oral) | 31.2% - 42.1%               | _         |
| Half-life (t1/2)                  | Human   | 3-30 mg (oral)         | 2.1 - 3.2 hours             | _         |
| Route of Elimination              | Human   | -                      | Primarily renal (unchanged) | -         |

Table 2: Pharmacokinetic Parameters of **Sunobinop**.

# **Clinical Development and Efficacy**



**Sunobinop** is being investigated in several clinical trials for various indications.

## Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

A Phase 1b clinical trial evaluated the safety and efficacy of **sunobinop** in female patients with IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study involving 47 female patients. The study included a 2-week single-blind placebo run-in phase, followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of once-daily **sunobinop** at bedtime, and a 2-week safety follow-up. The primary endpoint was the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical rating scale (NRS).



Click to download full resolution via product page

#### IC/BPS Phase 1b Trial Workflow

Efficacy Data: At the end of the 6-week treatment period, patients receiving **sunobinop** showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6) and daytime (-1.7) bladder pain. A higher percentage of patients on **sunobinop** reported marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs. 9%).



| Endpoint                              | Timepoint           | Sunobinop | Placebo | p-value                      | Reference |
|---------------------------------------|---------------------|-----------|---------|------------------------------|-----------|
| Change in<br>NRS Score<br>(Overnight) | 6 Weeks             | -1.6      | -       | Statistically<br>Significant |           |
| Change in<br>NRS Score<br>(Daytime)   | 6 Weeks             | -1.7      | -       | Statistically<br>Significant | _         |
| Marked/Mode<br>rate<br>Improvement    | End of<br>Treatment | 41%       | 9%      | -                            | _         |

Table 3: Efficacy of **Sunobinop** in Interstitial Cystitis/Bladder Pain Syndrome.

## **Overactive Bladder (OAB)**

A Phase 1b clinical trial assessed the safety and efficacy of **sunobinop** in female patients with OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study in 51 female patients. The protocol included a 2-week single-blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then switched to 1 mg of **sunobinop** nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with **sunobinop** experienced a reduction in the mean number of incontinence episodes over 24 hours compared to the placebo period. During the **sunobinop** treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo period.



| Parameter                           | Sunobinop Period | Placebo Period | Reference |
|-------------------------------------|------------------|----------------|-----------|
| Mean Incontinence<br>Episodes / 24h | 0.6 - 0.8        | 1.0 - 1.3      |           |
| Reduction from Baseline             | 0.3 - 0.5        | 0.10 - 0.20    |           |

Table 4: Efficacy of **Sunobinop** in Overactive Bladder.

## Insomnia Associated with Alcohol Use Disorder

A Phase 2 clinical study evaluated the safety and efficacy of **sunobinop** for insomnia in patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group study that enrolled 114 participants. Patients were randomized to receive either **sunobinop** (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint was the change from baseline in wakefulness after sleep onset (WASO), measured by polysomnography.

Efficacy Data: Both doses of **sunobinop** met the primary endpoint, showing significant and clinically meaningful reductions in WASO compared to placebo.

| Dose | Timepoint    | LSM Difference from Placebo (minutes) | 95% CI        | p-value | Reference |
|------|--------------|---------------------------------------|---------------|---------|-----------|
| 1 mg | Nights 1/2   | -12.03                                | -22.1 to -1.9 | 0.050   | _         |
| 2 mg | Nights 1/2   | -18.35                                | -28.5 to -8.2 | 0.003   |           |
| 2 mg | Nights 20/21 | -15.80                                | -28.6 to -3.0 | 0.043   |           |

Table 5: Efficacy of **Sunobinop** in Insomnia Associated with Alcohol Use Disorder (Change in WASO).



## Safety and Tolerability

Across the clinical trials, **sunobinop** has been generally well-tolerated. No deaths or serious adverse events have been reported in the cited studies. The most common treatment-emergent adverse events were urinary tract infection and somnolence/drowsiness.

## Conclusion

**Sunobinop** is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel mechanism of action offers a potential new therapeutic option for these conditions. Further clinical development is ongoing to fully elucidate the therapeutic potential of **sunobinop**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imbrium Therapeutics Reveals Sunobinop Phase 1b Study Results for Overactive Bladder [synapse.patsnap.com]
- To cite this document: BenchChem. [Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3319474#nociceptin-receptor-partial-agonist-sunobinop]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com